dimethylphosphinoyl isocyanate
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Overview
Description
Dimethylphosphinoyl isocyanate is an organophosphorus compound characterized by the presence of both phosphinoyl and isocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylphosphinoyl isocyanate can be synthesized through several methods. One common approach involves the reaction of dimethylphosphinoyl chloride with sodium cyanate under controlled conditions. The reaction typically proceeds as follows:
(CH3)2P(O)Cl+NaNCO→(CH3)2P(O)NCO+NaCl
The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced catalysts and optimized reaction parameters further improves the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethylphosphinoyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form dimethylphosphinoyl carbamate.
Alcoholysis: Reacts with alcohols to produce urethanes.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous medium at room temperature.
Alcoholysis: Requires anhydrous conditions and is often catalyzed by bases such as triethylamine.
Aminolysis: Conducted in the presence of an organic solvent like tetrahydrofuran.
Major Products Formed
Hydrolysis: Dimethylphosphinoyl carbamate.
Alcoholysis: Dimethylphosphinoyl urethanes.
Aminolysis: Dimethylphosphinoyl ureas.
Scientific Research Applications
Dimethylphosphinoyl isocyanate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of phosphorus-containing polymers with flame-retardant properties.
Materials Science: Employed in the development of advanced materials with enhanced thermal stability and mechanical strength.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of novel drug delivery systems.
Industrial Applications: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of dimethylphosphinoyl isocyanate involves the nucleophilic attack on the carbon atom of the isocyanate group. This reaction can proceed through various pathways depending on the nature of the nucleophile. For example, in the presence of water, the isocyanate group undergoes hydrolysis to form a carbamate. The phosphinoyl group can also participate in coordination chemistry, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methylphosphinoyl isocyanate
- Ethylphosphinoyl isocyanate
- Phenylphosphinoyl isocyanate
Uniqueness
Dimethylphosphinoyl isocyanate is unique due to the presence of two methyl groups attached to the phosphinoyl moiety, which influences its reactivity and solubility. Compared to other phosphinoyl isocyanates, this compound exhibits higher thermal stability and a distinct reactivity profile, making it suitable for specific applications in polymer and materials science.
Properties
CAS No. |
15790-43-9 |
---|---|
Molecular Formula |
C3H6NO2P |
Molecular Weight |
119.06 g/mol |
IUPAC Name |
dimethylphosphorylimino(oxo)methane |
InChI |
InChI=1S/C3H6NO2P/c1-7(2,6)4-3-5/h1-2H3 |
InChI Key |
ZMCGSUJXFBIZPK-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)N=C=O |
Purity |
95 |
Origin of Product |
United States |
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